![molecular formula C20H14ClF3N2O5S B12332319 4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide](/img/structure/B12332319.png)
4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide typically involves multiple steps, including halogenation, etherification, and amide formationThe final step involves the formation of the benzamide structure through a reaction with a suitable amine and sulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality .
化学反応の分析
Types of Reactions
4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell signaling pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. This can result in various biological effects, depending on the specific target and context .
類似化合物との比較
Similar Compounds
- 4-chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine
- 4-{5-[2-(4-Chloro-2,6-difluorophenoxy)-2-propanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-3-fluorobenzamide
Uniqueness
Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity for certain molecular targets .
特性
分子式 |
C20H14ClF3N2O5S |
|---|---|
分子量 |
486.8 g/mol |
IUPAC名 |
4-[5-chloro-6-(2,5-difluorophenoxy)pyridin-3-yl]-2-fluoro-5-methoxy-N-methylsulfonylbenzamide |
InChI |
InChI=1S/C20H14ClF3N2O5S/c1-30-17-8-13(19(27)26-32(2,28)29)16(24)7-12(17)10-5-14(21)20(25-9-10)31-18-6-11(22)3-4-15(18)23/h3-9H,1-2H3,(H,26,27) |
InChIキー |
PPKNTGHPZNLOFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C2=CC(=C(N=C2)OC3=C(C=CC(=C3)F)F)Cl)F)C(=O)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12332236.png)
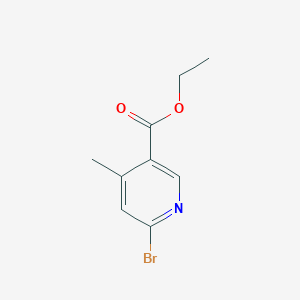
![Pentanedioic acid, 2-[7-(2-amino-5-carboxyphenyl)-3,6,7,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthrolin-2(1H)-yl]-, (2R)-](/img/structure/B12332252.png)


![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12332275.png)
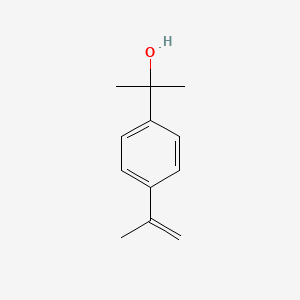

![(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate](/img/structure/B12332300.png)
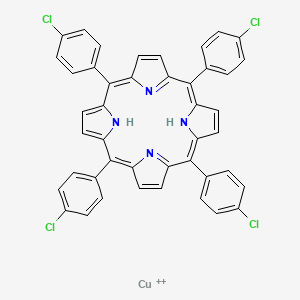
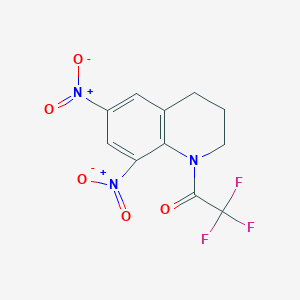
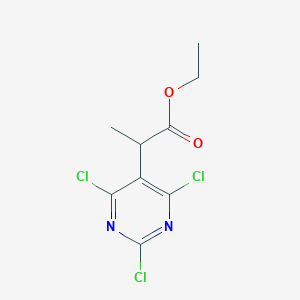
![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)
![4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B12332350.png)
